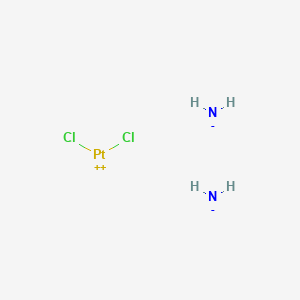

Azanide;platinum(4+);dichloride

Description

Significance of Square Planar Platinum(II) Complexes in Contemporary Coordination Chemistry

The square planar geometry of platinum(II) complexes is not merely a structural curiosity; it is fundamental to their chemical behavior and utility. fiveable.me This specific spatial arrangement of ligands around the platinum ion dictates the steric and electronic environment of the metal center, which in turn governs the complex's reactivity. fiveable.me The predictable nature of substitution reactions in square planar complexes, influenced by factors like the trans effect, allows for the rational design of new molecules with tailored properties. mdpi.com

This control over structure and reactivity has made square planar platinum(II) complexes vital in various fields. They are of paramount importance in the development of therapeutic agents; for instance, the anticancer drug cisplatin (B142131) and its analogues are square planar platinum(II) complexes whose biological activity is intrinsically linked to their structure and substitution kinetics. fiveable.me Beyond medicinal chemistry, these complexes are investigated for their catalytic properties and as building blocks for constructing intricate supramolecular assemblies and advanced materials. rsc.orgacs.orgresearchgate.net The ability to fine-tune their photophysical properties has also led to applications in phosphorescent materials. researchgate.netrsc.org

Overview of Azanide (B107984) and Related Amide Ligands in Platinum(II) Systems

The term "azanide" is the systematic IUPAC name for the anion NH₂⁻, which is the conjugate base of ammonia (B1221849). wikipedia.orgwikipedia.org In coordination chemistry, azanide and its organic derivatives, known as amides (NR₂⁻), function as potent nitrogen-donor ligands. wikipedia.org These ligands possess available electron pairs on the nitrogen atom that can form strong coordinate bonds with metal centers like platinum(II). wikipedia.org

Metal amide complexes can be synthesized through several routes, including the direct reaction of a metal halide with an alkali metal amide or by the deprotonation of a coordinated amine (NH₃) or ammine ligand. wikipedia.orgwikipedia.org In platinum(II) chemistry, amide ligands can be found in various coordination environments. They can act as terminal ligands or as bridging ligands connecting two metal centers. wikipedia.org The geometry of the M-N bond can be influenced by the potential for metal-ligand π-bonding, which favors a planar arrangement of the nitrogen and its substituents relative to the metal. wikipedia.org Studies have described the synthesis and characterization of stable platinum(II) complexes containing various amide and amido ligands, highlighting their unique coordination behavior. rsc.orguq.edu.au

Structural Motif of Dichloroplatinum(2+) with Azanide-Derived Ligands

The structural motif of a dichloroplatinum(2+) core coordinated by azanide-derived ligands represents a fundamentally important class of platinum compounds. The quintessential example of this arrangement is cis-diamminedichloroplatinum(II), commonly known as cisplatin, for which "azanide; dichloroplatinum(2+)" can be considered a systematic name for its constituent ions. researchgate.net In this structure, the platinum(II) ion is at the center of a square plane, bonded to two chloride anions and two neutral ammonia (amine) ligands. mdpi.com

These [PtCl₂N₂] type complexes can exist as two distinct geometric isomers: cis and trans. mdpi.com In the cis isomer, identical ligands are adjacent to each other, while in the trans isomer, they are on opposite sides. This stereochemistry has a profound impact on the chemical and biological properties of the complex. mdpi.com The synthesis of a specific isomer is often controlled by leveraging the trans effect, where certain ligands increase the rate of substitution of the ligand positioned trans to them. mdpi.com

The characterization of these complexes relies heavily on spectroscopic techniques. Infrared (IR) spectroscopy can identify characteristic stretching frequencies for Pt-Cl and N-H bonds, confirming the coordination of the ligands. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹⁵Pt NMR, provides valuable information about the electronic environment of the platinum nucleus, with chemical shifts being indicative of the ligand set and stereochemistry. mdpi.comscielo.br

| Compound/Complex Type | Technique | Characteristic Signal/Frequency | Reference |

| cis-[PtCl₂(NH₃)₂] (Cisplatin) | ¹⁹⁵Pt NMR | δ ~ -2104 ppm | mdpi.com |

| trans-[PtCl₂(NH₃)₂] (Transplatin) | ¹⁹⁵Pt NMR | δ ~ -2101 ppm | mdpi.com |

| [Pt(DACH)Cl₂] | ¹⁹⁵Pt NMR | δ ~ -2287 ppm | scielo.br |

| Nitro-substituted dichloroplatinum(II) complex | IR Spectroscopy | ν(N-H): 3350–3400 cm⁻¹ | |

| Nitro-substituted dichloroplatinum(II) complex | IR Spectroscopy | ν(Pt-Cl): 280–300 cm⁻¹ | |

| Nitro-substituted dichloroplatinum(II) complex | ¹H NMR | δ (NH₂): 5.8–6.2 ppm (broad singlet) |

Properties

Key on ui mechanism of action |

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations. |

|---|---|

CAS No. |

15663-27-1 |

Molecular Formula |

Cl2H4N2Pt |

Molecular Weight |

298.03 g/mol |

IUPAC Name |

azanide;platinum(4+);dichloride |

InChI |

InChI=1S/2ClH.2H2N.Pt/h2*1H;2*1H2;/q;;2*-1;+4/p-2 |

InChI Key |

DQLATGHUWYMOKM-UHFFFAOYSA-L |

Canonical SMILES |

N.N.Cl[Pt]Cl |

Appearance |

Yellow solid powder |

melting_point |

270 °C |

Other CAS No. |

14283-03-5 |

physical_description |

Solid |

Pictograms |

Corrosive; Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) H2O 1 (mg/mL) DMSO 10 (mg/mL) 10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL) Dimethylformamide (pure anhydrous) 24 (mg/mL) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CACP; cisDDP; cisdiamminedichloro platinum (II); cisdiamminedichloroplatinum; Cisdichloroammine Platinum (II); Cismaplat; Cisplatina; cisplatinous diamine dichloride; cisplatinum; cisplatinum II; cisplatinum II diamine dichloride; CPDD; Cysplatyna; DDP; PDD; Peyrones Chloride; Peyrones Salt; Platinoxan; platinum diamminodichloride; US brand names: Platinol; PlatinolAQ; Foreign brand names: Abiplatin; Blastolem; Briplatin; Cisplatyl; Citoplatino; Citosin; Lederplatin; Metaplatin; Neoplatin; Placis; Platamine; Platiblastin; PlatiblastinS; Platinex; Platinol AQ; PlatinolAQ VHA Plus; Platiran; Platistin; Platosin; Abbreviations: CDDP; DDP. |

Origin of Product |

United States |

Mechanistic Investigations of Ligand Exchange and Reactivity in Platinum Ii Azanide Systems

Fundamental Principles of Ligand Substitution Mechanisms in Square Planar Platinum(II) Complexes

Ligand substitution reactions in square planar d8 metal complexes, such as those of platinum(II), are characterized by a continuum of mechanisms, primarily revolving around associative pathways. libretexts.org This is in contrast to octahedral complexes, which often favor dissociative routes. libretexts.org The accessibility of the metal center from above or below the square plane in Pt(II) complexes facilitates the approach of an incoming ligand, initiating the substitution process. uomustansiriyah.edu.iq

Several key lines of experimental evidence support the prevalence of associative mechanisms in square planar Pt(II) chemistry. The rate of reaction is significantly influenced by the nature of the entering ligand, with stronger nucleophiles that can form robust bonds with the soft Pt(II) center reacting the fastest. libretexts.org This dependence indicates that the formation of the metal-incoming ligand bond is a crucial part of the rate-determining step. libretexts.org Furthermore, the identity of the leaving group also impacts the reaction rate, suggesting that the breaking of the metal-leaving group bond is also integral to this step. libretexts.org

Dissociative (D) Mechanism Pathways

In a pure dissociative (D) mechanism, the leaving group departs from the complex in the initial, rate-determining step, forming a three-coordinate intermediate. fiveable.meecontent.in This is then followed by the rapid coordination of the incoming ligand. fiveable.me

Reaction Scheme: [ML₃X] → [ML₃] + X (slow) [ML₃] + Y → [ML₃Y] (fast)

While less common for square planar platinum(II) complexes, dissociative pathways have been identified, particularly in organometallic systems. tandfonline.com The formation of a 14-electron, three-coordinate intermediate is a key feature of this pathway. tandfonline.com Factors that can promote a shift towards a dissociative mechanism include the presence of strong σ-donating ligands, which can electronically stabilize the three-coordinate intermediate. nih.govcuni.cz For instance, ligands like hydride (H⁻) and methyl (CH₃⁻) have been shown to favor a dissociative interchange (Id) mechanism. nih.govcuni.cz Additionally, extensive electron density transfer associated with Pt-C σ bonds can facilitate a changeover from associative to dissociative reaction pathways. tandfonline.com

Associative (A) Mechanism Pathways

The associative (A) mechanism is the most widely accepted pathway for ligand substitution in square planar platinum(II) complexes. libretexts.orgfiveable.me This mechanism involves the initial approach and coordination of the incoming ligand (Y) to the metal center, forming a five-coordinate intermediate. uomustansiriyah.edu.iqfiveable.me This intermediate, typically having a trigonal bipyramidal geometry, is of higher energy and its formation is the rate-determining step. uomustansiriyah.edu.iqfiveable.me Subsequently, the leaving group (X) departs from this intermediate to yield the final product. uomustansiriyah.edu.iq

Reaction Scheme: [ML₃X] + Y → [ML₃XY] (slow) [ML₃XY] → [ML₃Y] + X (fast)

The existence of a five-coordinate intermediate is supported by several lines of evidence, including the dependence of the reaction rate on the concentration and nature of the incoming nucleophile. uomustansiriyah.edu.iqlibretexts.org The accessibility of the empty pz orbital on the Pt(II) center allows for the acceptance of an electron pair from the incoming ligand, facilitating the formation of this five-coordinate species. econtent.in The stereochemistry of the reaction is also a key indicator, with the process generally proceeding with retention of the original geometry. uomustansiriyah.edu.iq

Interchange (I) Mechanism Pathways (Ia, Id)

The interchange (I) mechanism represents a concerted process where the incoming ligand enters and the leaving group departs in a single step, proceeding through a transition state rather than a distinct intermediate. econtent.in This mechanism is further divided into two categories based on the relative importance of bond-making and bond-breaking in the transition state.

Associative Interchange (Ia): In this pathway, bond formation between the metal and the incoming ligand is more advanced than the breaking of the bond to the leaving group in the transition state. econtent.in This mechanism is favored for ligands with weak σ-donation and π-back-donation abilities, which lead to higher activation barriers. nih.govcuni.cz There is significant associative character, and the reaction rate is sensitive to the properties of the entering group. libretexts.org

Dissociative Interchange (Id): Conversely, in the dissociative interchange mechanism, bond-breaking is more pronounced than bond-making in the transition state. econtent.in This pathway is observed for ligands with very strong σ-donating capabilities, such as hydride and methyl anions. nih.govcuni.cz The leaving group has a more significant influence on the reaction rate in this scenario. libretexts.org

For many platinum(II) complexes, the ligand replacement reactions are best described as an interchange (I) process, where both bond formation and bond dissociation contribute comparably to the transition state. zenodo.org

Kinetic Studies of Chloride Ligand Substitution in Platinum(II) Azanide-Related Complexes

Kinetic studies provide invaluable insights into the mechanisms of ligand substitution reactions. By examining how the reaction rate changes in response to variations in reactant concentrations and the nature of the participating ligands, a detailed picture of the reaction pathway can be constructed.

Rate Law Derivations and Pseudo-First-Order Conditions

The substitution reactions of square planar platinum(II) complexes typically follow a two-term rate law:

Rate = k₁[Complex] + k₂[Complex][Y]

Where:

[Complex] is the concentration of the platinum(II) complex.

[Y] is the concentration of the incoming nucleophile.

k₁ is the first-order rate constant for the solvent-assisted pathway.

k₂ is the second-order rate constant for the direct nucleophilic attack pathway.

This rate law is indicative of two parallel reaction pathways. The k₁ term corresponds to a slow, solvent-assisted (solvolytic) pathway where a solvent molecule first displaces the leaving group, followed by a rapid substitution of the solvent molecule by the incoming nucleophile Y. The k₂ term represents the direct attack of the nucleophile Y on the platinum complex. slideshare.net

To simplify the kinetics, experiments are often conducted under pseudo-first-order conditions, where the concentration of the incoming nucleophile [Y] is kept in large excess compared to the concentration of the platinum complex. Under these conditions, the concentration of Y remains effectively constant throughout the reaction, and the observed rate constant (k_obs) is given by:

k_obs = k₁ + k₂[Y]

A plot of k_obs versus [Y] yields a straight line with a y-intercept equal to k₁ and a slope equal to k₂. This allows for the determination of the rate constants for both the solvent-assisted and the direct substitution pathways. rsc.org

Impact of Incoming Nucleophile Basicity and Steric Demands on Reaction Rates

The rate of ligand substitution in platinum(II) complexes is significantly influenced by the properties of the incoming nucleophile, particularly its basicity and steric bulk.

Basicity: Generally, for a series of related nucleophiles, an increase in basicity correlates with an increased reaction rate. rsc.org More basic nucleophiles are better electron donors and can more effectively attack the electron-deficient platinum(II) center, leading to a faster formation of the five-coordinate intermediate in an associative mechanism.

Steric Demands: The steric bulk of the incoming nucleophile plays a crucial role in determining the reaction rate. As the steric hindrance of the nucleophile increases, the rate of substitution tends to decrease. uomustansiriyah.edu.iq This is because a bulky nucleophile will experience greater difficulty in approaching the metal center to form the sterically crowded five-coordinate transition state or intermediate. This steric clash increases the activation energy of the reaction, thereby slowing it down. For instance, in the reaction of platinum(II) complexes with a series of azole ligands, the sterically hindered 1,2-dimethylimidazole (B154445) showed a lower reactivity compared to less hindered imidazoles. rsc.org

Electronic Effects on Substitution Kinetics (π-conjugation, σ/π-character, Trans Effect)

The kinetics of ligand substitution in square-planar platinum(II) complexes, including azanide (B107984) derivatives like cisplatin (B142131), are profoundly influenced by electronic effects. These effects, governed by the nature of the ligands coordinated to the platinum center, dictate the reactivity of the complex. Key among these are π-conjugation, the σ/π-character of ligands, and the trans effect. nih.govresearchgate.netnih.gov

The trans effect describes the influence of a ligand on the rate of substitution of the ligand positioned trans to it. hooghlywomenscollege.ac.inlibretexts.org It is a kinetic phenomenon that can be broken down into two components: the trans influence and the trans effect proper. The trans influence is a thermodynamic ground-state effect where a ligand weakens the bond of the ligand trans to it. nih.govhooghlywomenscollege.ac.in This is often observed with strong σ-donors which compete for the same metal p-orbitals as the trans ligand, thereby elongating and weakening the trans bond. nih.govlibretexts.org The kinetic trans effect, on the other hand, involves the stabilization of the five-coordinate transition state. hooghlywomenscollege.ac.in

Ligands can be ordered in a series based on their trans-directing ability. A generally accepted series is: CN⁻ > CO > C₂H₄ > PH₃ > SH₂ > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > NH₃ > H₂O

Strong σ-donors like H⁻ and CH₃⁻ exhibit a powerful trans influence, weakening the trans Pt-L bond and promoting substitution. nih.govresearchgate.net The strength of this σ-donation is correlated with the elongation of the Pt-ligand bond trans to it. researchgate.net This can be understood as a competition between the trans ligands to donate electron density to the Pt(II) center. nih.govresearchgate.net For ligands with very strong σ-donation capabilities, the substitution mechanism can even shift towards a dissociative interchange (Id). nih.gov

π-acceptor ligands , such as CO and C₂H₄, exert a strong trans effect primarily by stabilizing the trigonal bipyramidal transition state. hooghlywomenscollege.ac.inlibretexts.org They withdraw electron density from the metal center into their empty π* orbitals, which stabilizes the more electron-rich five-coordinate intermediate formed during an associative substitution mechanism. hooghlywomenscollege.ac.inlibretexts.org The extent of π-back-donation from the metal's dπ-orbitals to the ligand's π*-orbitals is crucial. researchgate.netrsc.org Studies on various Pt(II) complexes have shown that increasing the π-acceptor character of the spectator (non-leaving) ligands enhances the reactivity of the metal center toward incoming nucleophiles. rsc.orgrsc.org DFT calculations have confirmed that the addition of π-acceptor ligands increases the positive charge on the platinum center and decreases the HOMO-LUMO energy gap, facilitating nucleophilic attack. acs.org

| Ligand (T) in trans-[Pt(NH₃)₂(H₂O)T]ⁿ⁺ | σ-Donation Strength | π-Back-Donation Ability | Resulting Substitution Mechanism | Reference |

|---|---|---|---|---|

| CH₃⁻, H⁻ | Very Strong | Weak | Dissociative Interchange (Id) | nih.gov |

| C₂H₄, CO | Moderate | Strong | Associative (Two-Step) | nih.gov |

| H₂O, NH₃, Cl⁻ | Weak | Weak/None | Associative Interchange (Ia) | nih.gov |

Mechanistic Studies of Reactions Involving Nitrogen- and Sulfur-Donor Biomolecules with Platinum(II) Complexes

The mechanism of action of platinum(II) complexes is widely accepted to involve binding to DNA, but their interactions with other biomolecules, particularly those containing nitrogen and sulfur donor atoms, are critical as they can influence drug transport, efficacy, and toxicity. rsc.orgresearchgate.netsci-hub.se Kinetic studies of these reactions provide insight into the factors governing the reactivity of platinum complexes under physiological conditions. rsc.orgbohrium.com

Substitution reactions of monofunctional and bifunctional Pt(II) complexes with biomolecules generally proceed via an associative mechanism, as evidenced by the concentration dependence of the observed rate constants and the large, negative activation entropies. rsc.orgtandfonline.comcore.ac.uk The reactions often occur in two consecutive steps, corresponding to the substitution of the two labile ligands (e.g., chloride) on the platinum complex. bohrium.comtandfonline.com

Sulfur-donor biomolecules , such as the amino acids L-cysteine and L-methionine, and the tripeptide glutathione (B108866) (GSH), generally exhibit high affinity for platinum(II). researchgate.netsci-hub.se The reactivity of these sulfur-containing nucleophiles is typically higher than that of nitrogen-donors like the bases in guanosine-5'-monophosphate (B10773721) (5'-GMP). researchgate.netresearchgate.net For example, in the reaction of dinuclear Pt(II) complexes, the reactivity of the studied nucleophiles followed the order: L-Cys > L-Met > 5'-GMP. researchgate.net This high affinity for sulfur can lead to the inactivation of platinum drugs before they reach their DNA target. researchgate.net

Nitrogen-donor biomolecules , including amino acids like L-histidine and nucleotides like 5'-GMP, are also important targets. tandfonline.com The N7 atom of guanine (B1146940) bases in DNA is the primary binding site for cisplatin. sci-hub.seresearchgate.net Competitive binding studies have shown that in the initial stages of reaction, Pt(II) complexes may react preferentially with sulfur-donor ligands like S-methylglutathione (GS-Me). researchgate.net However, this can be followed by a slower, intermolecular migration of the platinum complex from the sulfur atom to the N7 atom of a guanine base, demonstrating the thermodynamic preference for the Pt-N7 bond in some cases. researchgate.net

| Pt(II) Complex | Nucleophile | Observed Reactivity Order of Nucleophiles | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Dinuclear Pt(II) complexes [{Pt(en)Cl}₂(μ-pz)]²⁺ | 1,2,4-triazole, L-His, 5'-GMP | 1,2,4-triazole > L-His > 5'-GMP | Associative | tandfonline.com |

| [Pt(pic)(H₂O)₂]²⁺ | DL-methionine, DL-penicillamine | DL-penicillamine > DL-methionine | Associative | tandfonline.com |

| [Pt(Gly-Gly-N,N,O)I]⁻ | S-methylglutathione (GS-Me), 5'-GMP | GS-Me (initial) > 5'-GMP (slow subsequent migration) | Associative, Intermolecular Displacement | researchgate.net |

| cis-[Pt(NH₃)₂(Cl)₂] (Cisplatin) | 5'-GMP, Glutathione (GSH) | GSH > 5'-GMP | Associative | sci-hub.se |

Platinum-Mediated Bond Cleavage Mechanisms

Beyond classical ligand substitution, platinum(II) complexes can mediate the cleavage of specific chemical bonds, a reactivity that is being explored for applications such as the controlled activation of prodrugs. acs.orgnih.govacs.orgnih.gov These reactions often rely on the ability of platinum to coordinate to and activate certain functional groups, leading to subsequent bond-breaking events.

A key discovery in platinum-mediated bond cleavage is the role of water in promoting the reaction. acs.orgnih.govacs.orgnih.govresearchgate.net Research has demonstrated that platinum complexes like K₂PtCl₄ and cisplatin can trigger the rapid decaging of molecules containing pentynoyl amide or N-propargyl groups in aqueous systems. acs.orgnih.govnih.gov This process is not merely a simple hydrolysis but a water-promoted activation that enhances the reactivity of the platinum complex itself. acs.orgresearchgate.net

The proposed mechanism involves the initial aquation of the platinum complex (e.g., replacement of a chloride ligand with a water molecule), which generates a more reactive aqua species. This species then coordinates to the alkyne moiety of the substrate. Water is believed to act as a metal-activating agent, facilitating a subsequent intramolecular cyclization. acs.org For example, a carboxamide can act as an internal nucleophile, attacking the platinum-activated alkyne, which leads to cyclization and the cleavage and release of a leaving group. acs.orgnih.gov This strategy has been successfully used to release cytotoxic drugs from their caged prodrug forms in aqueous media and even in cellular environments. acs.orgnih.govacs.orgnih.gov

Platinum-mediated bond cleavage can occur through both intermolecular and intramolecular pathways, depending on the substrate and reaction design.

Intramolecular cleavage is a common mechanism in prodrug activation strategies. acs.orgnih.gov As described above, the platinum complex activates a functional group (e.g., an alkyne), which is then attacked by a nucleophile present within the same molecule. acs.org This leads to a cyclization reaction that culminates in the cleavage of a specific bond and the release of the active molecule. nih.gov This process can be highly efficient, with the reaction proceeding via a platinum-mediated intramolecular cyclization mechanism, as corroborated by LC-MS characterization of intermediates and molecular electronic structure calculations. acs.org Another example involves the intramolecular C-H bond activation, where a C-H bond elsewhere in the ligand framework adds to the metal center, sometimes leading to the formation of stable cyclometalated complexes. nih.govbeilstein-journals.org

Intermolecular cleavage processes are also known. For example, sufficiently electron-rich Pt(II) complexes are capable of the intermolecular oxidative addition of aryl halides (Csp²-X bonds). chemrxiv.org This process involves the cleavage of the carbon-halogen bond and the formation of a new Pt(IV) species. chemrxiv.org Furthermore, the exchange of ligands between two different platinum complexes can occur, which necessarily involves the breaking of metal-ligand bonds in an intermolecular fashion. mdpi.com In some systems, there is a competition between intramolecular oxidative addition and intermolecular processes, with the outcome depending on the specific ligands and reaction conditions. chemrxiv.org

Computational and Theoretical Approaches to Platinum Ii Azanide Chemistry

Density Functional Theory (DFT) Applications for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has proven to be a robust method for predicting the geometric and electronic structures of transition metal catalysts and their intermediates, including platinum-containing species. cornell.edunsf.gov The accuracy of DFT calculations is critical, as the prediction of spectroscopic properties and reaction pathways depends heavily on obtaining correct molecular geometries. nsf.gov For platinum complexes, a systematic evaluation of various DFT methods has shown that hybrid functionals, such as PBE0, often provide the best performance when combined with appropriate basis sets (like def2-TZVP for ligand atoms), relativistic approximations, and corrections for solvation and dispersion. nsf.govbohrium.com

Geometry optimization is a fundamental application of DFT, used to determine the lowest energy structure of a molecule in both its electronic ground state (S₀) and various excited states (e.g., S₁, T₁). For square-planar platinum(II) complexes, DFT calculations can accurately reproduce crystallographically determined structures. nsf.govresearchgate.net The optimization process for a molecule like dichloroplatinum(II) azanide (B107984) would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Computational studies on related platinum(II) amido pincer complexes have demonstrated the use of DFT for optimizing geometries in both the ground state and the lowest singlet (S₁) excited state. hw.ac.uk Such calculations reveal that upon electronic excitation, significant structural distortions can occur. rsc.org For instance, the system may relax in the excited state to a different geometry, which is crucial for understanding the photophysical and photochemical properties of the complex. hw.ac.uk

Table 1: Comparison of DFT Functionals for Geometry Optimization of Platinum(II) Complexes

| DFT Functional | Common Application/Performance |

| PBE0 | Often provides the best performance for geometry optimization of Pt complexes when paired with appropriate basis sets and corrections. nsf.gov |

| B3LYP | A widely used hybrid functional that provides a good balance of accuracy and computational cost for transition metal complexes. nsf.gov |

| BP86 | A generalized gradient approximation (GGA) functional, commonly used for initial optimizations and larger systems. nsf.gov |

| TPSSh | A meta-hybrid GGA functional that has shown good performance for platinum complex geometries. nsf.govbohrium.com |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the chemical stability and electronic transitions of the molecule. irjweb.comnih.gov A smaller gap generally indicates higher reactivity and easier electronic excitation. nih.gov

In platinum(II) amido complexes, the HOMO is often associated with the platinum d-orbitals mixed with the p-orbitals of the amido ligand, while the LUMO is typically localized on the ligand system. chemrxiv.orgnih.gov DFT calculations allow for the visualization and energy quantification of these orbitals. For dichloroplatinum(II) azanide, the HOMO would likely have significant contributions from the Pt d-orbitals and the azanide (NH₂⁻) lone pair, while the LUMO would be an antibonding orbital. The analysis of these orbitals is fundamental to describing charge transfer characteristics. For example, the transition from a metal-centered HOMO to a ligand-centered LUMO is characteristic of a Metal-to-Ligand Charge Transfer (MLCT) event. rsc.orgresearchgate.net Computational analysis of a three-coordinate Pt(II) complex with terminal amido ligation revealed relatively weak π-donation from the amide lone pair to the platinum center, which influences the character of the frontier orbitals. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

TD-DFT is a powerful extension of DFT used to study molecules in their electronically excited states. rsc.orgnih.gov It is widely employed to simulate and interpret electronic absorption (UV-Vis) and emission (phosphorescence) spectra of transition metal complexes, providing insights into the nature of the electronic transitions involved. hw.ac.ukrsc.org

TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the position and intensity of peaks in an absorption spectrum. rsc.org For many platinum(II) complexes, these calculations accurately reproduce experimental spectra. hw.ac.ukresearchgate.net The absorption spectra of platinum(II) amido-type complexes are often characterized by intense bands in the visible region, which are assigned to charge-transfer transitions. rsc.orgnih.gov

Similarly, TD-DFT can be used to model emission spectra by calculating the energy difference between the lowest triplet excited state (T₁) and the ground state (S₀). Platinum(II) complexes are well-known for their phosphorescence, which arises from this spin-forbidden T₁ → S₀ transition. rsc.orgumanitoba.ca The simulations help to assign the character of the emissive state, which is crucial for designing materials with specific photophysical properties, such as those used in Organic Light-Emitting Diodes (OLEDs). rsc.org

A key strength of TD-DFT is its ability to characterize the nature of excited states. By analyzing the molecular orbitals involved in a particular electronic transition, one can classify the excited state. researchgate.net

Metal-to-Ligand Charge Transfer (MLCT): This transition involves the movement of electron density from a metal-based orbital (like a Pt d-orbital) to a ligand-based antibonding orbital (π*). libretexts.org MLCT states are common in platinum(II) complexes with π-acceptor ligands and often give rise to strong absorption bands in the visible spectrum. rsc.orgnih.govnih.gov

Ligand-Centered (LC): This transition occurs between orbitals that are both primarily localized on a ligand (e.g., a π → π* transition). nih.govlibretexts.org These transitions are typically found in the UV region of the spectrum. nih.gov

In many platinum(II) amido complexes, the lowest energy excited states can have a mixed character, with contributions from both MLCT and LC states. researchgate.net TD-DFT calculations on platinum(II) complexes with quinoline-based amido ligands, for instance, have shown that the initially populated excited states can be primarily π-π* in nature and localized on the ligand. hw.ac.uk The energetic closeness of ³MLCT and ³LC states can lead to mixing, which significantly influences the complex's photophysical properties, such as emission color and quantum yield. researchgate.net In some platinum(II) sulfonamido complexes, TD-DFT calculations have suggested the presence of metal-ligand-to-ligand charge-transfer (MLLCT) character in the excited state. nih.gov

Table 2: Characteristics of Electronic States in Platinum(II) Complexes

| State Type | Description | Typical Spectral Region |

| MLCT | Electron transfer from a metal d-orbital to a ligand π-orbital. libretexts.org | Visible |

| LC | Electron transition between orbitals localized on the same ligand (e.g., π → π). nih.gov | Ultraviolet |

| Mixed State | An excited state with significant contributions from both MLCT and LC characters. researchgate.net | Varies |

Theoretical Investigations of Reaction Energetics and Mechanisms

Beyond structure and spectroscopy, DFT is a valuable tool for investigating the mechanisms of chemical reactions involving platinum(II) complexes. researchgate.netrsc.org By calculating the energies of reactants, transition states, and products, chemists can map out the entire potential energy surface for a reaction, providing insights into its feasibility (thermodynamics) and rate (kinetics).

For square-planar platinum(II) complexes, substitution reactions are fundamental and typically proceed through an associative mechanism. researchgate.netacs.org Theoretical studies can model the approach of an incoming ligand to the platinum center, the formation of a five-coordinate transition state or intermediate, and the departure of the leaving group. These calculations provide activation energies and reaction enthalpies, which can be compared with experimental kinetic data. researchgate.net

In the context of dichloroplatinum(II) azanide, theoretical studies could be employed to investigate a variety of reactions, such as:

Ligand substitution reactions where the chloride or azanide ligands are replaced.

Protonation/deprotonation equilibria at the azanide nitrogen.

Oxidative addition reactions at the platinum(II) center.

By understanding the energetics of these potential pathways, researchers can predict the reactivity and stability of the complex under various conditions. rsc.org

Activation Energy and Transition State Analysis for Ligand Exchange and Catalysis

Ligand exchange is a fundamental process in the chemistry of square planar platinum(II) complexes, underpinning their catalytic activity and biological interactions. Computational studies, particularly DFT, are instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and calculating the associated activation energies.

The hydrolysis (aquation) of platinum(II)-chloride bonds is a critical activation step for many platinum-based anticancer agents and serves as a model for ligand exchange. Theoretical investigations into the hydrolysis of cisplatin (B142131) and its analog, cis-dichloro(ethylenediamine)platinum(II), reveal an associative mechanism involving a five-coordinate trigonal-bipyramidal transition state. researchgate.net For the first hydrolysis step of cisplatin, the calculated activation free energy is approximately 20.8 kcal/mol. researchgate.net A more detailed model for cisplatin activation, which includes explicit water molecules, calculates an activation barrier of 22.9 kcal/mol for the first aquation and a higher barrier of around 26 kcal/mol for the second aquation. researchgate.net These computational findings are in close agreement with experimental data and suggest that the mono-aquated species is the predominant activated form in aqueous solution. researchgate.net

These studies highlight that the energy barrier is significantly influenced by the solvent environment and the nature of the ligands. For instance, the replacement of an ammine ligand by water in cisplatin is calculated to have a Gibbs free energy of 14.2 kcal/mol, which is considerably higher than that for chloride replacement (7.0 kcal/mol), indicating a much slower process. nih.gov This is consistent with the general understanding that the Pt-N bond is more stable than the Pt-Cl bond.

The data from these analogous systems allow for an estimation of the reactivity of dichloroplatinum(II) azanide. The activation energies for ligand exchange would be expected to follow similar trends, with the Pt-Cl bonds being more labile than the Pt-N bond of the azanide ligand.

| Reaction Step | Complex | Activation Barrier (kcal/mol) | Reaction Energy (kcal/mol) | Computational Method/Model |

|---|---|---|---|---|

| First Hydrolysis | cis-PtCl₂(NH₃)₂ | 22.9 | ~0 (Thermoneutral) | DFT with explicit solvent |

| Second Hydrolysis | cis-PtCl₂(NH₃)₂ | ~26 | +12.5 (Endothermic) | DFT with explicit solvent |

| First Hydrolysis (Gibbs Energy) | cis-PtCl₂(NH₃)₂ | - | +7.0 | DFT/COSMO |

| NH₃ Replacement (Gibbs Energy) | cis-PtCl₂(NH₃)₂ | - | +14.2 | DFT/COSMO |

| First Hydrolysis (Gibbs Energy) | cis-PtCl₂(en) | - | - | HF, DFT, MP2 |

Thermochemical Studies of Ligand Binding and Stability

Thermochemical studies provide quantitative data on the stability of coordination complexes and the strength of metal-ligand bonds. Computationally, these properties can be determined by calculating the energies of complex formation or ligand dissociation reactions. The stability of a complex like dichloroplatinum(II) azanide is dictated by the binding energies of its chloride and azanide ligands to the platinum(II) center.

For platinum(II) amine complexes, palladium(II) analogs are often used as models for equilibrium studies due to their similar thermodynamic properties but higher reactivity, which allows equilibria to be reached more quickly. researchgate.net DFT calculations on such systems can elucidate the structures and relative stabilities of various species in solution. researchgate.net

Direct calculation of bond dissociation energies (BDE) offers a clear measure of ligand binding strength. Early ab initio calculations on the binding of cisplatin to the N7 atom of guanine (B1146940) estimated the Pt-N7 BDE to be approximately 114 kcal/mol, indicating a very strong, covalent interaction. cuni.cz While this represents a covalent bond to a biological molecule rather than a simple ligand, it underscores the strength of Pt-N bonds. The Pt-N bond in the azanide complex is expected to be similarly robust.

| Interaction | Complex/System | Calculated Value (kcal/mol) | Property | Reference Context |

|---|---|---|---|---|

| Pt-N7(guanine) bond | cis-Pt(NH₃)₂(guanine)Cl⁺ | ~114 | Bond Dissociation Energy | Early ab initio calculation |

| First Hydrolysis | cis-PtCl₂(NH₃)₂ | +7.0 | Gibbs Free Energy of Reaction | DFT/COSMO study |

| Second Hydrolysis | cis-PtCl₂(NH₃)₂ | +12.5 | Reaction Energy | DFT with explicit solvent |

| NH₃ Dissociation | cis-PtCl₂(NH₃)₂ | +14.2 | Gibbs Free Energy of Reaction | DFT/COSMO study |

Analysis of Non-Covalent Interactions (NCI) in Platinum(II) Assemblies

Beyond covalent bonding, non-covalent interactions (NCIs) play a crucial role in the solid-state packing of platinum(II) complexes and the formation of supramolecular assemblies. These weak interactions, which include hydrogen bonding, van der Waals forces, and metallophilic (Pt···Pt) interactions, dictate the crystal engineering and material properties of these compounds.

Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and the Non-Covalent Interaction (NCI) index are employed to visualize and quantify these interactions. mdpi.comnih.gov The NCI index, in particular, is a powerful method for identifying and characterizing non-covalent interactions in real space based on the electron density and its derivatives. jussieu.fr NCI plots provide a visual representation of these interactions, where different colors map to different types of interactions: blue for strong, attractive interactions like hydrogen bonds; green for weak van der Waals interactions; and red for strong, repulsive steric clashes. researchgate.netresearchgate.net

Studies on various platinum(II) complexes reveal the importance of C-H···O and N-H···Pt hydrogen bonds in their crystal structures. mdpi.com For example, in diacetyl platinum(II) complexes, topological analysis of the electron density at the bond critical points (BCPs) of these interactions confirms their closed-shell, non-covalent nature. mdpi.com The electron density (ρ(r)) at the BCPs for these hydrogen bonds typically falls within the expected range for such interactions. mdpi.com

In assemblies of square planar platinum(II) complexes, metallophilic Pt···Pt stacking interactions can also be significant. nih.gov These interactions, driven by dispersion and relativistic effects, lead to the formation of columnar structures with interesting photophysical properties. Computational studies on self-assembled dimers of platinum(II) complexes have used Symmetry-Adapted Perturbation Theory (SAPT) to dissect the interaction energies into their physical components (electrostatics, exchange, induction, and dispersion), providing a detailed understanding of the forces driving dimer formation. nih.govnih.gov These analyses often reveal that dispersion forces are a major stabilizing component in the stacking of these complexes. nih.gov

For dichloroplatinum(II) azanide, it is expected that N-H···Cl hydrogen bonds would be a dominant feature in its crystal lattice, alongside potential, albeit weaker, van der Waals and possibly Pt···Pt interactions, depending on the steric environment created by the ligands.

Rational Design of Amide Linkages for Tailored Properties

Amide linkages incorporated into the ligand framework of platinum(II) complexes serve as powerful tools for controlling molecular architecture and intermolecular interactions. The directionality and strength of the hydrogen bonds associated with amide groups are pivotal in guiding the self-assembly and stability of these compounds.

The incorporation of chiral elements into platinum(II) complexes can lead to the formation of sophisticated supramolecular structures with distinct chiroptical properties. The transfer of chirality from a molecular level to a supramolecular assembly is a delicate process influenced by a balance of non-covalent interactions. researchgate.netacs.org In platinum(II) terpyridine-based systems, for instance, introducing chiral molecules can induce a helical arrangement within supramolecular metallogels. rsc.org

The self-assembly process, often described as supramolecular polymerization, can be governed by a combination of Pt···Pt interactions, π–π stacking, solvophobic interactions, and electrostatic repulsion. rsc.org Four pairs of enantiomeric platinum(II) complexes with minor structural variations have been shown to self-assemble into diverse and well-defined nanostructures, including nanorings, nanotwists, and microbelts. rsc.org The resulting nanoassemblies can exhibit significantly amplified circular dichroism (CD) and circularly polarized luminescence (CPL), highlighting the effective transfer of chirality. rsc.org The pathway of this polymerization can be controlled by modifying factors like counteranions and solvent composition, which mediate the delicate balance of intermolecular forces. researchgate.net

Hydrogen bonding is a critical non-covalent interaction that governs the conformation, aggregation, and higher-order structures in the construction of supramolecular architectures. nih.gov In platinum(II) chemistry, hydrogen bonds involving amide or similar functional groups play a significant role in the stability and molecular packing of complexes. The interaction between a hydrogen bond donor and the platinum(II) center itself is notable, characterized by strong charge transfer and a significant dispersion contribution to the bond. rsc.org

Design and Engineering of Polydentate and Pincer Ligands in Platinum(II) Chemistry

Increasing the denticity of ligands—the number of donor atoms that bind to the central metal ion—is a key strategy for enhancing the stability and modulating the luminescent properties of platinum(II) complexes. Bidentate, tridentate, and pincer-type ligands impose geometric constraints that reduce non-radiative decay pathways and improve emission efficiencies.

Bidentate ligands, which bind to the platinum center through two donor atoms, are foundational in the design of luminescent complexes. uef.fi A diverse range of bidentate ligands have been employed, including those with N,O-donors, diphosphines, and diacetylides. uef.fihku.hk For instance, a series of platinum(II) complexes featuring bidentate terphenyl diacetylide ligands coordinated with either diimine or bis-N-heterocyclic carbene (NHC) ligands have been synthesized. nih.gov

The photophysical properties of these complexes are highly dependent on the nature of the bidentate ligand system. The platinum(II) diimine complexes in this series exhibit broad emission peaks ranging from 566 nm to 706 nm, with some achieving emission quantum yields greater than 60% in solution at room temperature. hku.hknih.gov In contrast, substituting the diimine ligand with a bis-NHC ligand results in photoluminescence with quantum yields up to 28% and significantly longer excited-state lifetimes of up to 62 μs. hku.hknih.gov This demonstrates how the choice of bidentate ligand provides a powerful handle for tuning emission color, efficiency, and lifetime.

| Complex Type | Ligand System | Emission Peak Maxima (nm) | Quantum Yield (Φ) | Excited State Lifetime (τ, μs) |

| Platinum(II) Diimine | Terphenyl Diacetylide + Diimine | 566 - 706 | > 0.60 (for some) | < 2 |

| Platinum(II) bis-NHC | Terphenyl Diacetylide + bis-NHC | Varies | up to 0.28 | up to 62 |

Table based on data for complexes in solution at room temperature. hku.hknih.gov

Tridentate and pincer ligands, which bind to the metal center via three donor atoms, offer enhanced rigidity and stability compared to their bidentate counterparts. beilstein-journals.org This increased rigidity helps to suppress non-radiative deactivation pathways, often leading to improved luminescence properties. uef.fibeilstein-journals.org Cyclometalating ligands, which form a C-Pt bond, are particularly effective as the strong σ-donating nature of the carbanion raises the energy of dissociative metal-centered (d-d) excited states, thereby enhancing emission efficiency. acs.org

Complexes with tridentate C^N^N and N^N^N coordinating ligands have been extensively investigated. beilstein-journals.orguq.edu.au While early C^N^N systems were weakly emissive, extending the π-conjugation of the ligand was shown to significantly improve luminescence. beilstein-journals.org Pincer-type N^C^N and C^C^C ligands are also prominent in designing highly luminescent materials, including those for organic light-emitting diodes (OLEDs). rsc.orgrsc.org The planar structure of many tridentate cyclometalated platinum(II) complexes facilitates intermolecular Pt-Pt and π-π interactions in the aggregated state, which can lead to aggregation-induced emission (AIE) and vapochromic behavior. rsc.orgrsc.org The synthesis of platinum(II) complexes with N^C^C terdentate ligands has also been reported, yielding highly efficient phosphorescent emitters. acs.orgnih.gov

The photophysical properties of these complexes can be fine-tuned by modifying either the tridentate ligand itself or the ancillary ligand occupying the fourth coordination site. uef.fi For example, a series of [Pt(N^C^C)(L)] complexes showed that derivatives bearing CO, isocyanide, or carbene ancillary ligands had the highest stability in solution and produced highly efficient emissions. nih.gov

| Ligand Type | Key Feature | Impact on Luminescence |

| Tridentate (general) | Increased rigidity and stability | Suppresses non-radiative decay, enhances quantum yield. beilstein-journals.org |

| Cyclometalating | Strong σ-donating C-Pt bond | Raises energy of d-d states, enhances stability and efficiency. acs.org |

| Pincer (N^C^N, C^C^C)** | Rigid framework, strong ligand field | High quantum yields, suitable for OLEDs. rsc.org |

| N^C^C | Platform for robust emitters | Highly efficient phosphorescence. acs.orgnih.gov |

Electronic Tuning through Ligand Modification Strategies

The electronic and photophysical properties of platinum(II) complexes can be systematically tuned by making strategic modifications to the ligand structure. figshare.comrsc.org This electronic tuning is crucial for designing materials with specific absorption and emission characteristics for applications such as OLEDs and photocatalysis. nih.gov

Modification of the ancillary ligand in cyclometalated platinum complexes is a common and effective strategy. figshare.com Theoretical studies using density functional theory (DFT) have shown that altering the ancillary ligand can significantly impact electron structures, photophysical properties, and radiative decay processes. figshare.com For example, replacing an acetylacetonate (B107027) (acac) ligand with a 5-(2-pyridyl)-pyrazole (ppz) ligand in a [Pt(ppy)(L)] system can lead to a higher radiative decay rate constant. figshare.com Further modification, such as adding a dimesitylboron group to the pyrazole (B372694) ring, can create a potential blue-green light emitter. figshare.com

Similarly, modifying the primary cyclometalating ligand can tune properties. Adding different substituents to functionalized ligands like phenylpyridyl-N,C (ppy) can alter the HOMO and LUMO energy levels, reorganization energies, and ultimately the phosphorescence efficiency. rsc.org In platinum(II) dimers, modifying the bridging ligands that connect two platinum centers can regulate the distance and interaction between the platinum 5dz² orbitals. digitellinc.com This control over metal-metal interactions allows for the tuning of transitions from metal-to-ligand charge transfer (MLCT) to metal-metal-to-ligand charge transfer (MMLCT), which directly impacts the photophysical properties. digitellinc.com These strategies demonstrate that targeted ligand modifications provide a rational and powerful approach to engineering the electronic behavior of platinum(II) complexes. chemrxiv.org

Q & A

Q. What are the key physicochemical properties of azanide; dichloroplatinum(2+) relevant to experimental design?

Methodological Answer: Azanide; dichloroplatinum(2+) (Cisplatin, CDDP) is characterized by:

- Molecular formula : Cl₂H₆N₂Pt (molecular weight: 300.05 g/mol) .

- Solubility : >12.5 mg/mL in DMF (dimethylformamide); insoluble in water and ethanol. Solutions are unstable and must be prepared fresh .

- Storage : Powder should be stored at room temperature (RT) in the dark. Solutions degrade rapidly and may precipitate at low temperatures .

Q. Experimental Implications :

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 300.05 g/mol | |

| Solubility (DMF) | >12.5 mg/mL | |

| Stability (solution) | Highly unstable; prepare fresh |

Q. How can researchers synthesize azanide; dichloroplatinum(2+) complexes with controlled isomer ratios?

Methodological Answer: The synthesis of dichloroplatinum(II) complexes often yields mixtures of cis and trans isomers. To control isomer ratios:

- Kinetic Control : React [PtCl₃(NCMe)]⁻ with acetonitrile. The cis isomer forms preferentially due to the stronger trans-labilizing effect of Cl⁻ compared to acetonitrile .

- Thermodynamic Control : Adjust reaction temperature and solvent polarity. Higher temperatures favor the trans isomer in equilibrium conditions .

Q. Experimental Validation :

- Use infrared (IR) and ¹H NMR spectroscopy to confirm isomer purity .

- For antitumor studies, isolate the cis isomer via recrystallization in non-polar solvents.

Advanced Research Questions

Q. How do ligand substitutions in dichloroplatinum(II) complexes influence antitumor activity and water solubility?

Methodological Answer: Substitutions in the ligand framework directly impact:

- Antitumor Activity : Hydroxyl (-OH) groups in the 2-position of aromatic ligands (e.g., [1,2-bis(2-hydroxyphenyl)ethylenediamine]) enhance activity. In murine leukemia models, such complexes achieved 67% cure rates (4/6 animals) at 13.2 µmol/kg doses .

- Water Solubility : Polar substituents (e.g., -OH, -NH₂) increase solubility, improving bioavailability. For example, substituting hydrophobic phenyl groups with hydroxylated analogs increases solubility by >50% .

Q. Table 2: Impact of Ligand Substitutions

| Ligand Modification | Antitumor Efficacy (P388 Leukemia) | Solubility Change | Reference |

|---|---|---|---|

| 2-hydroxyphenyl substitution | 67% cure rate | +40% | |

| 4-hydroxyphenyl substitution | Moderate activity | +20% |

Q. What analytical techniques are suitable for characterizing dichloroplatinum(II) complexes during solid-phase synthesis?

Methodological Answer:

- Gel-Phase ¹⁹⁵Pt NMR : Enables non-destructive analysis of resin-bound complexes. Chemical shifts correlate with solution-state spectra (e.g., δ = -2100 ppm for primary amine complexes) .

- DNA Binding Assays : Use gel electrophoresis to detect 1,2-intrastrand cross-links with oligonucleotides (e.g., d(GpG) sequences), mimicking cisplatin’s mechanism .

Q. Experimental Workflow :

Synthesize complexes on solid support (e.g., octreotide analogs).

Perform on-resin ¹⁹⁵Pt NMR to confirm coordination geometry .

Cleave from resin and validate DNA binding via UV-vis spectroscopy or EMSA (Electrophoretic Mobility Shift Assay) .

Q. How can researchers address contradictions in cytotoxicity data between in vitro and in vivo models for dichloroplatinum(II) complexes?

Methodological Answer: Discrepancies often arise from:

- Activation Kinetics : Slow Cl⁻ → H₂O ligand exchange in vivo reduces bioavailability. Use AgNO₃ to accelerate activation in vitro, but validate with physiological chloride concentrations (e.g., 100 mM NaCl) .

- Endoplasmic Reticulum (ER) Stress : Co-treatment with O⁶-benzylguanine enhances cytotoxicity by prolonging ER stress, a mechanism less pronounced in vitro. Monitor CHOP (C/EBP homologous protein) expression as a stress marker .

Q. Validation Strategy :

Q. What strategies optimize the Cl⁻/H₂O ligand exchange kinetics to improve therapeutic efficacy?

Methodological Answer:

Q. Kinetic Analysis :

Q. How do researchers resolve discrepancies in isomer-dependent biological activity?

Methodological Answer:

- Isomer-Specific Assays : Test cis and trans isomers separately in cytotoxicity screens (e.g., NCI-60 panel). The cis isomer typically shows 10–100× higher activity due to DNA adduct formation .

- Structural Studies : Use X-ray crystallography to compare DNA adduct geometries. Cis isomers form stable 1,2-intrastrand cross-links, while trans isomers produce less stable monofunctional adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.